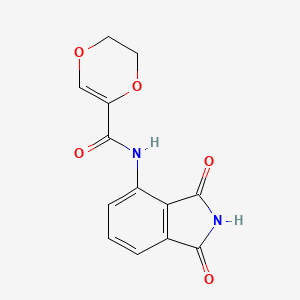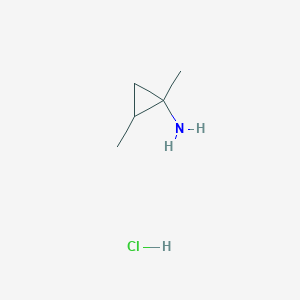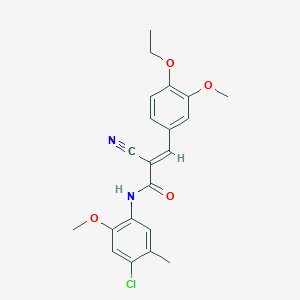
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer immunotherapy. IDO is an enzyme that plays a crucial role in suppressing the immune response, and its overexpression has been linked to the progression of various types of cancer. Inhibition of IDO activity has been shown to enhance the anti-tumor immune response, making it an attractive target for cancer therapy.
作用機序
Target of Action
Similar compounds have been shown to target enzymes likeNUDT5 , which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
The compound interacts with its targets by binding to them. For instance, the compound NPD-12 , a similar N-(1,3-dioxoisoindolin-4-yl)acetamide derivative, showed a high molecular binding energy of -8.3 kcal/mol , indicating a strong interaction with the target . This interaction is more effective than the reference drug 5-FU, which has a binding energy of -4.6 kcal/mol .
Biochemical Pathways
Similar compounds have been found to block hormone signaling in breast cancer cells by inhibiting the enzyme nudt5 . This inhibition could potentially disrupt the normal functioning of these cells, leading to their death.
Pharmacokinetics
The synthesis of similar compounds has been reported to be green and eco-friendly , suggesting that they might have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of target enzymes, leading to disruption of cellular processes. For example, similar compounds have demonstrated cytotoxic effects against MCF7 cells . Specifically, the compounds NPD-8 and NPD-12 were found to be the most active against these cells, with CC50 values of 16.14 ± 2.08 μM and 11.26 ± 1.158 μM, respectively .
Action Environment
The synthesis of similar compounds has been reported to be carried out in water, an environmentally friendly solvent , suggesting that these compounds might be stable and effective in aqueous environments.
実験室実験の利点と制限
One of the major advantages of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor is its potential to enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy. However, there are also limitations to its use in lab experiments. For example, N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the optimal dosing and administration of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor may vary depending on the type of cancer being treated.
将来の方向性
There are several future directions for research on N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor. One area of focus is the development of more potent and selective N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor therapy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor in combination with other immunotherapeutic agents.
合成法
The synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor involves a multi-step process that includes the reaction of 3-nitrophthalic anhydride with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3-dihydro-1,4-dioxine-5-carboxylic acid to yield the final product.
科学的研究の応用
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor has been extensively studied for its potential applications in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by inhibiting the activity of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, which suppresses the immune system. N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide inhibitor has also been shown to synergize with other immunotherapeutic agents, such as checkpoint inhibitors, to improve the overall efficacy of cancer treatment.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWGKRGVVNNFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)
![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)

![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)




![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)